molecular formula C9H15NO4 B118312 Methyl 2-tert-butyloxycarbonylaminoacrylate CAS No. 55477-80-0

Methyl 2-tert-butyloxycarbonylaminoacrylate

Cat. No. B118312
Key on ui cas rn: 55477-80-0
M. Wt: 201.22 g/mol
InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346851B2

Procedure details

MSH 1 (439 mg, 2.0 mmol) was added to a 10 mL round bottom flask and dissolved in DMF (3 mL). In a separate vial, N-(tert-butoxycarbonyl)-L-cysteine methyl ester 2 (48 mg, 0.20 mmol) was added and dissolved in DMF (3 mL). The vial was cooled to 0° C. and a solution of potassium carbonate (138 mg, 1.0 mmol) in water (3.0 mL) was added. The resulting solution was added dropwise by pipette over a period of 3 min to the stirred MSH solution at room temperature. The vial was rinsed with DMF (2×1 mL) to ensure complete transfer. TLC (petrol:ethyl acetate, 4:1) analysis after completion of the addition revealed a single, UV active product (Rf 0.6). The reaction mixture was transferred to a separatory funnel and diluted with diethyl ether (150 mL) and water (100 mL). After separation, the organic layer was washed successively with water (80 mL) and brine (80 mL) before drying (MgSO4) and filtering. The solvent was removed under reduced pressure and the resulting residue purified by column chromatography to provide methyl 2-[(tert-butoxycarbonyl)amino]acrylate 3 as a clear oil (40 mg, 98%).
[Compound]
Name
1
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C@H:4]([CH2:13]S)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[C:9]([O:8][C:6]([NH:5][C:4](=[CH2:13])[C:3]([O:2][CH3:1])=[O:15])=[O:7])([CH3:12])([CH3:11])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
1
Quantity
439 mg
Type
reactant
Smiles
Step Two
Name
Quantity
48 mg
Type
reactant
Smiles
COC([C@@H](NC(=O)OC(C)(C)C)CS)=O
Step Three
Name
Quantity
138 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise by pipette over a period of 3 min to the stirred MSH solution at room temperature
Duration
3 min
WASH
Type
WASH
Details
The vial was rinsed with DMF (2×1 mL)
ADDITION
Type
ADDITION
Details
TLC (petrol:ethyl acetate, 4:1) analysis after completion of the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (150 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed successively with water (80 mL) and brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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